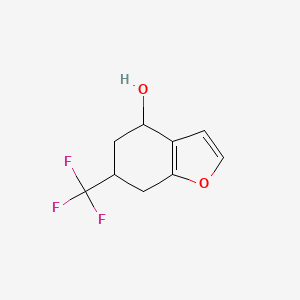

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a compound that features a trifluoromethyl group (-CF3) attached to a tetrahydrobenzofuran ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) . Another approach involves the use of sodium trifluoroacetate and copper(I) iodide for the trifluoromethylation of aromatic halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the trifluoromethyl group may enhance biological activity by improving metabolic stability and bioavailability. Studies on related benzofuran derivatives have demonstrated their efficacy against various cancer cell lines .

2. Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Similar tetrahydrobenzofuran derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. This property can be attributed to the compound's ability to disrupt microbial cell membranes .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. Compounds with similar structures have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Material Science Applications

1. Fluorinated Polymers

Due to its trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated polymers with enhanced thermal and chemical resistance. These materials are valuable in industries such as electronics and aerospace .

2. Coatings and Adhesives

The unique properties of this compound make it suitable for use in specialized coatings and adhesives that require high durability and resistance to solvents and environmental factors .

Case Studies

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its efficacy. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trifluoromethylbenzene: Similar in structure but lacks the tetrahydrobenzofuran ring.

Trifluoromethylphenol: Contains a trifluoromethyl group and a hydroxyl group but differs in the ring structure.

Trifluoromethylpyridine: Features a trifluoromethyl group attached to a pyridine ring.

Uniqueness

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is unique due to the presence of both the trifluoromethyl group and the tetrahydrobenzofuran ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications compared to similar compounds .

Biologische Aktivität

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula: C10H11F3O2

- Molecular Weight: 232.19 g/mol

- CAS Number: 102547748

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzofuran derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of reactive oxygen species (ROS) levels .

Table 1: Summary of Anticancer Activity

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been suggested that compounds with a similar structure can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the inhibition of neuronal apoptosis and modulation of neuroinflammatory responses .

Case Study: Neuroprotection in Animal Models

In an animal model study, administration of related tetrahydrobenzofuran derivatives resulted in reduced neuronal cell death following ischemic injury. The treatment group showed improved cognitive function compared to the control group .

Apoptosis Pathways

The biological activity of this compound is primarily mediated through apoptosis pathways. Key mechanisms include:

- Caspase Activation: The compound appears to activate caspases (e.g., caspase-3 and -9), leading to programmed cell death.

- ROS Modulation: It may influence ROS levels within cells, which are critical in signaling pathways associated with apoptosis.

- Bcl-2 Family Proteins: Alteration in the expression of Bcl-2 family proteins has been observed, indicating a potential pathway for inducing apoptosis .

Pharmacokinetics and Toxicology

Limited data are available regarding the pharmacokinetics of this compound. However, studies on structurally similar compounds suggest moderate bioavailability and potential hepatotoxic effects at high doses .

Safety Profile:

The compound is classified under hazardous materials with precautionary statements regarding its handling due to potential toxicity .

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-2,5,7,13H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZPTZPDPBNTEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C(C1O)C=CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.